molecular formula C23H22N4O3 B2462355 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-03-1

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2462355
CAS No.: 899954-03-1
M. Wt: 402.454
InChI Key: RJNJDGMVFXJYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJDGMVFXJYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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